
5-(3,4-Dichlorophenyl)-1-pentene, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dichlorophenyl)-1-pentene, 97% (5-DC-1-Pentene) is a chemical compound that has been widely used in scientific research and laboratory experiments. It is an organochlorine compound, consisting of a pentene molecule with a 3,4-dichlorophenyl substituent. As a highly reactive compound, 5-DC-1-Pentene is often used as a starting material for the synthesis of other compounds.
Applications De Recherche Scientifique
5-DC-1-Pentene has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used as a starting material for the synthesis of other organochlorine compounds. Additionally, it has been used as a reagent in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 5-DC-1-Pentene is not well understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles such as amines and alcohols to form a variety of adducts. Additionally, it is believed that the compound can act as a catalyst in certain reactions, promoting the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DC-1-Pentene are not well understood. However, it is known that the compound can be toxic if ingested or inhaled, and can cause irritation to the eyes, skin, and respiratory system. Additionally, it has been linked to liver and kidney damage in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-DC-1-Pentene in laboratory experiments is its high reactivity. This makes it an ideal starting material for the synthesis of various compounds. Additionally, its relatively low cost and availability make it an attractive option for research applications.
However, there are some limitations to using 5-DC-1-Pentene in laboratory experiments. The compound is highly toxic, and proper safety precautions must be taken when handling it. Additionally, the compound can be difficult to handle and store due to its volatility.
Orientations Futures
There are a number of potential future directions for research on 5-DC-1-Pentene. These include further investigation of its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of the compound in various industries. Additionally, research could be conducted to explore the potential for using the compound as a starting material for the synthesis of other compounds. Finally, further research could be conducted to explore the potential for using the compound as a catalyst in various reactions.
Méthodes De Synthèse
5-DC-1-Pentene can be synthesized from 1-pentene and 3,4-dichlorophenol. The reaction involves the formation of a chloroalkene intermediate, which is then hydrolyzed to form the desired product. The reaction is carried out in anhydrous conditions, and the reaction time is typically between 8 and 16 hours. The yield of the reaction is typically around 97%.
Propriétés
IUPAC Name |
1,2-dichloro-4-pent-4-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2/c1-2-3-4-5-9-6-7-10(12)11(13)8-9/h2,6-8H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFMPJVCKKILOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

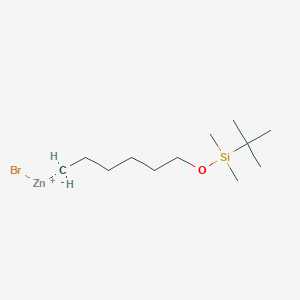
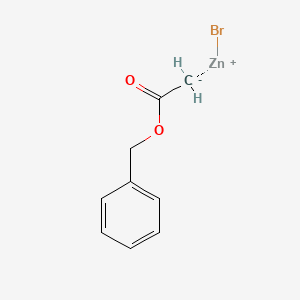

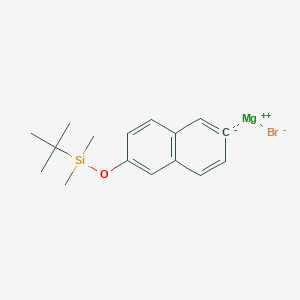
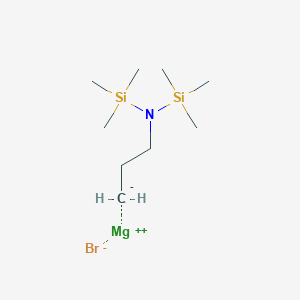

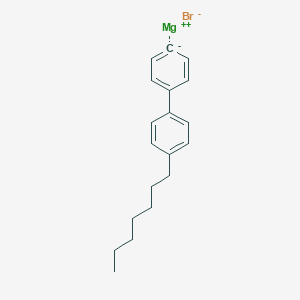
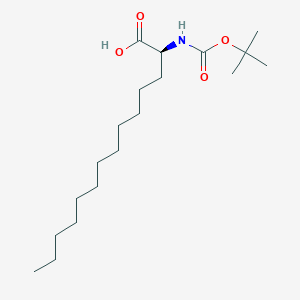
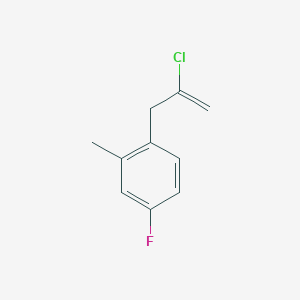
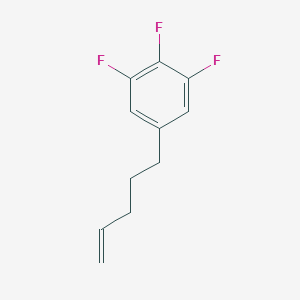
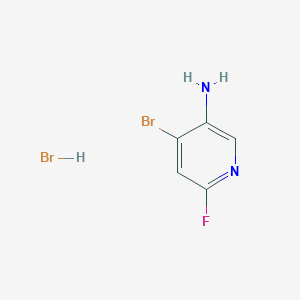
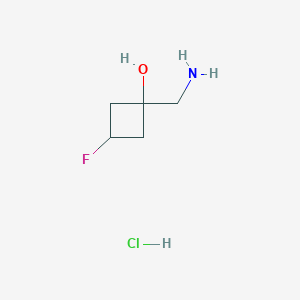
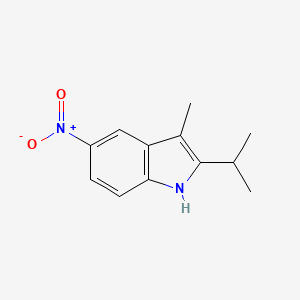
![1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane](/img/structure/B6295008.png)